In-Depth Technical Guide for the Validation of SC-52012 Antibody Targeting Interleukin-1 Beta (IL-1β)
In-Depth Technical Guide for the Validation of SC-52012 Antibody Targeting Interleukin-1 Beta (IL-1β)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the SC-52012 antibody and its target, Interleukin-1 beta (IL-1β). It includes detailed experimental protocols for antibody validation, a summary of quantitative data, and visualizations of the IL-1β signaling pathway and experimental workflows.
Introduction to Interleukin-1 Beta (IL-1β)
Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response.[1][2] It is primarily produced by monocytes, macrophages, and dendritic cells in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). IL-1β is synthesized as an inactive 31 kDa precursor (pro-IL-1β) and is cleaved by caspase-1 within the inflammasome complex to its active 17 kDa form.[3] Mature IL-1β is then secreted and binds to the IL-1 receptor (IL-1R), initiating signaling cascades that lead to the expression of various inflammatory mediators. Dysregulation of IL-1β is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.
SC-52012 Antibody Specifications
The SC-52012 is a mouse monoclonal antibody raised against recombinant human IL-1β.[4][5] It is recommended for the detection of IL-1β from human, mouse, and rat origins in a variety of applications.
| Feature | Specification |
| Host Species | Mouse |
| Clonality | Monoclonal |
| Isotype | IgG₁ |
| Target | Interleukin-1 beta (IL-1β) |
| Recommended Applications | Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC) |
| Species Reactivity | Human, Mouse, Rat |
| Molecular Weight | Pro-form: 31 kDa, Mature form: 17 kDa |
IL-1β Signaling Pathway
The canonical IL-1β signaling pathway is initiated by the binding of mature IL-1β to the IL-1 receptor type 1 (IL-1R1). This binding event recruits the co-receptor IL-1R accessory protein (IL-1RAcP), leading to the formation of a receptor complex. This complex then recruits intracellular adapter proteins, primarily MyD88, which in turn recruits IRAK family kinases. Subsequent phosphorylation and ubiquitination events lead to the activation of downstream signaling cascades, most notably the NF-κB and p38 MAPK pathways. Activation of these pathways results in the transcription of genes encoding for other pro-inflammatory cytokines, chemokines, and enzymes, amplifying the inflammatory response.
Experimental Protocols for SC-52012 Validation
Detailed below are protocols for the validation of the SC-52012 antibody in key applications.
Western Blotting
This protocol outlines the steps for detecting IL-1β in cell lysates and tissue homogenates.
Workflow:
Materials:
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Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors.
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Sample Buffer: 2x Laemmli sample buffer.
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Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
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Primary Antibody: SC-52012, diluted 1:200 to 1:1000 in blocking buffer.
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Secondary Antibody: HRP-conjugated anti-mouse IgG, diluted according to the manufacturer's instructions.
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Wash Buffer: TBST.
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Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Protocol:
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Sample Preparation:
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For cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.
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For tissue homogenates, homogenize tissue in RIPA buffer on ice.
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Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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Determine protein concentration of the supernatant using a BCA assay.
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SDS-PAGE:
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Mix 20-40 µg of protein with an equal volume of 2x Laemmli sample buffer and boil for 5 minutes.
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Load samples onto a 12-15% polyacrylamide gel and run until the dye front reaches the bottom.
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Protein Transfer:
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Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
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Verify transfer efficiency by Ponceau S staining.
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Blocking:
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Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
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Antibody Incubation:
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Incubate the membrane with the diluted SC-52012 primary antibody overnight at 4°C with gentle agitation.
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Wash the membrane three times for 10 minutes each with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times for 10 minutes each with TBST.
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Detection:
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Incubate the membrane with ECL substrate according to the manufacturer's instructions.
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Capture the chemiluminescent signal using an imaging system.
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Immunoprecipitation
This protocol describes the enrichment of IL-1β from cell lysates.
Workflow:
Materials:
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IP Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) with freshly added protease inhibitors.
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Primary Antibody: 1-2 µg of SC-52012 per 100-500 µg of total protein.
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Control IgG: Mouse IgG isotype control.
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Protein A/G Agarose/Sepharose Beads:
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Wash Buffer: IP Lysis Buffer.
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Elution Buffer: 2x Laemmli sample buffer.
Protocol:
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Lysate Preparation:
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Prepare cell lysates as described in the Western Blotting protocol, using the non-denaturing IP Lysis Buffer.
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Pre-clearing:
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Add 20 µl of Protein A/G bead slurry to 500 µg of cell lysate and incubate for 30 minutes at 4°C with rotation.
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Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
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Antibody Incubation:
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Add 1-2 µg of SC-52012 antibody or mouse IgG isotype control to the pre-cleared lysate.
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Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
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Immunocomplex Capture:
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Add 30 µl of Protein A/G bead slurry to each sample and incubate for 1-2 hours at 4°C with rotation.
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Washing:
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Pellet the beads by centrifugation and discard the supernatant.
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Wash the beads three times with 1 ml of ice-cold IP Lysis Buffer.
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Elution:
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Resuspend the beads in 30 µl of 2x Laemmli sample buffer and boil for 5 minutes to elute the protein.
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Analysis:
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Analyze the eluate by Western Blotting as described above, using SC-52012 as the primary antibody.
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Immunohistochemistry (Paraffin-embedded Sections)
This protocol is for the detection of IL-1β in formalin-fixed, paraffin-embedded tissue sections.
Workflow:
References
- 1. Frontiers | Alternative Pathways of IL-1 Activation, and Its Role in Health and Disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. A Critical Role of the IL-1β-IL-1R Signaling Pathway in Skin Inflammation and Psoriasis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural Basis of IL-1 Family Cytokine Signaling [frontiersin.org]
